

# (3,5-Dimethyl-pyrazol-1-yl)-acetic acid chemical structure and properties

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## Compound of Interest

Compound Name: (3,5-Dimethyl-pyrazol-1-yl)-acetic acid

Cat. No.: B098433

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An In-depth Technical Guide to **(3,5-Dimethyl-pyrazol-1-yl)-acetic acid**

## Introduction

**(3,5-Dimethyl-pyrazol-1-yl)-acetic acid**, with the CAS number 16034-49-4, is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and an acetic acid moiety.[1][2] This molecule serves as a versatile building block in the synthesis of more complex molecules for various applications.[1] It is recognized for its potential in pharmaceutical development, particularly in the creation of anti-inflammatory and analgesic agents.[3] Additionally, it finds use in agricultural chemistry as an intermediate for herbicides and fungicides and as a plant growth regulator.[3] This document provides a comprehensive overview of its chemical structure, properties, and relevant experimental insights for researchers in chemistry and drug development.

## Chemical Structure and Identifiers

The core structure of **(3,5-Dimethyl-pyrazol-1-yl)-acetic acid** consists of a 3,5-dimethyl-1H-pyrazole ring where the nitrogen at position 1 is bonded to the methylene carbon of an acetic acid group.

Caption: 2D representation of **(3,5-Dimethyl-pyrazol-1-yl)-acetic acid**.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	16034-49-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C7H10N2O2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	2-(3,5-dimethylpyrazol-1-yl)acetic acid	<a href="#">[2]</a>
Canonical SMILES	<chem>CC1=CC(=NN1CC(=O)O)C</chem>	<a href="#">[1]</a> <a href="#">[2]</a>
InChI	InChI=1S/C7H10N2O2/c1-5-3-6(2)9(8-5)4-7(10)11/h3H,4H2,1-2H3,(H,10,11)	<a href="#">[1]</a> <a href="#">[2]</a>
InChIKey	JYSWEDYPQJOEPO-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
PubChem CID	572875	<a href="#">[1]</a> <a href="#">[3]</a>
MDL Number	MFCD00297249	<a href="#">[2]</a> <a href="#">[3]</a>

## Physicochemical Properties

The compound is a solid at room temperature with a defined melting point range.[\[2\]](#) Its predicted pKa suggests it is a moderately strong acid.[\[1\]](#)

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	154.17 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Solid	<a href="#">[2]</a>
Melting Point	186 to 188 °C	<a href="#">[2]</a>
pKa (Predicted)	2.57 ± 0.10	<a href="#">[1]</a>
Purity	≥ 95% (NMR) / 98%	<a href="#">[2]</a> <a href="#">[3]</a>
Storage Conditions	0-8 °C	<a href="#">[3]</a>

## Synthesis and Experimental Protocols

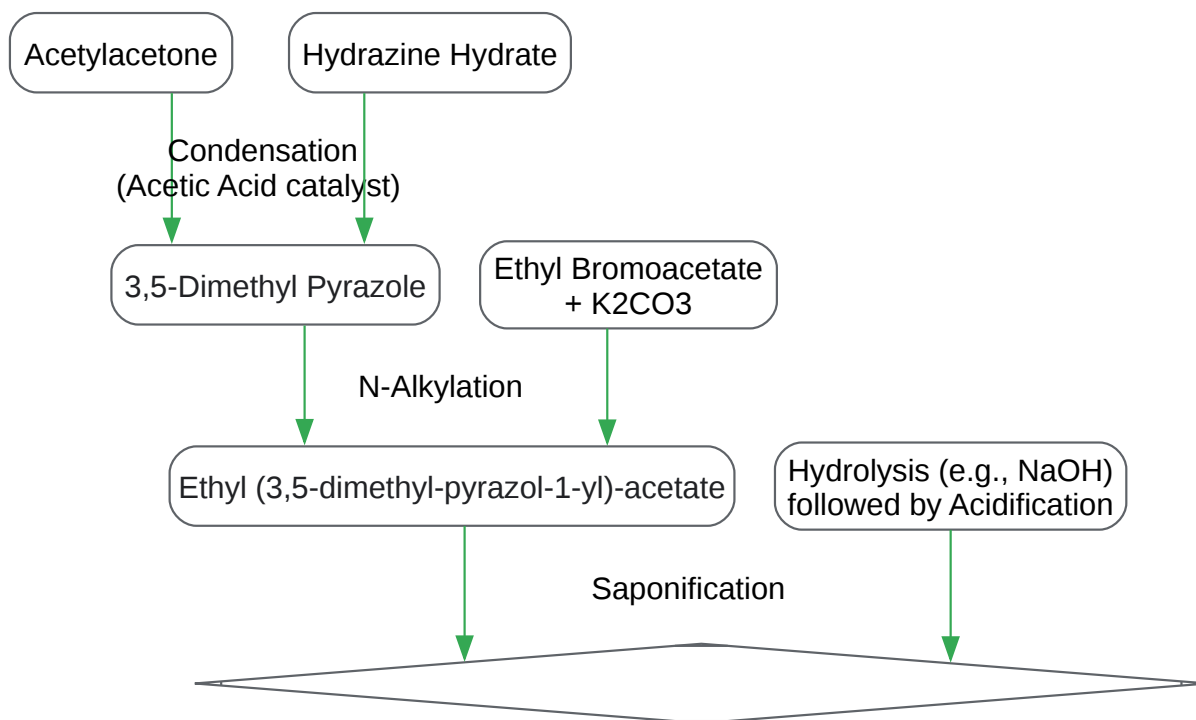
While a specific, detailed experimental protocol for the direct synthesis of **(3,5-Dimethyl-pyrazol-1-yl)-acetic acid** is not readily available in the provided search results, a general synthetic pathway can be inferred from related procedures. The synthesis logically proceeds in two main steps: first, the formation of the 3,5-dimethyl pyrazole core, followed by N-alkylation with an acetic acid synthon.

**Step 1: Synthesis of 3,5-Dimethyl Pyrazole** The precursor, 3,5-dimethyl pyrazole, is commonly synthesized via the condensation reaction of acetylacetone (2,4-pentanedione) and hydrazine hydrate.<sup>[5]</sup> This reaction is often catalyzed by a weak acid, such as glacial acetic acid, and can be performed in a solvent like water or ethanol.<sup>[5][6][7]</sup>

- **Protocol Outline:** Acetylacetone and an acid catalyst are mixed in a suitable solvent (e.g., water).<sup>[7]</sup> Hydrazine hydrate is then added dropwise, controlling the temperature to prevent overheating.<sup>[7]</sup> After the addition is complete, the mixture is typically heated or refluxed for several hours to drive the reaction to completion.<sup>[5]</sup> Upon cooling, the product, 3,5-dimethyl pyrazole, often crystallizes and can be isolated by filtration.<sup>[7]</sup>

**Step 2: N-Alkylation to form (3,5-Dimethyl-pyrazol-1-yl)-acetic acid** The second step involves the alkylation of the 3,5-dimethyl pyrazole at the N1 position. A common method for this transformation is a reaction with an ethyl bromoacetate in the presence of a base like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in a solvent such as acetone.<sup>[5]</sup> This yields the ethyl ester of the target compound, which would then require hydrolysis to afford the final carboxylic acid.

- **Protocol Outline:** 3,5-dimethyl pyrazole is dissolved in acetone, followed by the addition of anhydrous potassium carbonate and ethyl bromoacetate.<sup>[5]</sup> The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).<sup>[5]</sup> After completion, the inorganic salts are filtered off, and the solvent is evaporated. The resulting crude ethyl (3,5-dimethyl-pyrazol-1-yl)-acetate would then be subjected to standard ester hydrolysis (e.g., using NaOH or HCl in an aqueous or alcoholic solution) followed by acidification to yield the final product, **(3,5-Dimethyl-pyrazol-1-yl)-acetic acid**.



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Caption: Proposed workflow for the synthesis of the title compound.

## Potential Applications and Biological Activity

**(3,5-Dimethyl-pyrazol-1-yl)-acetic acid** is a compound of interest in both pharmaceutical and agrochemical research.

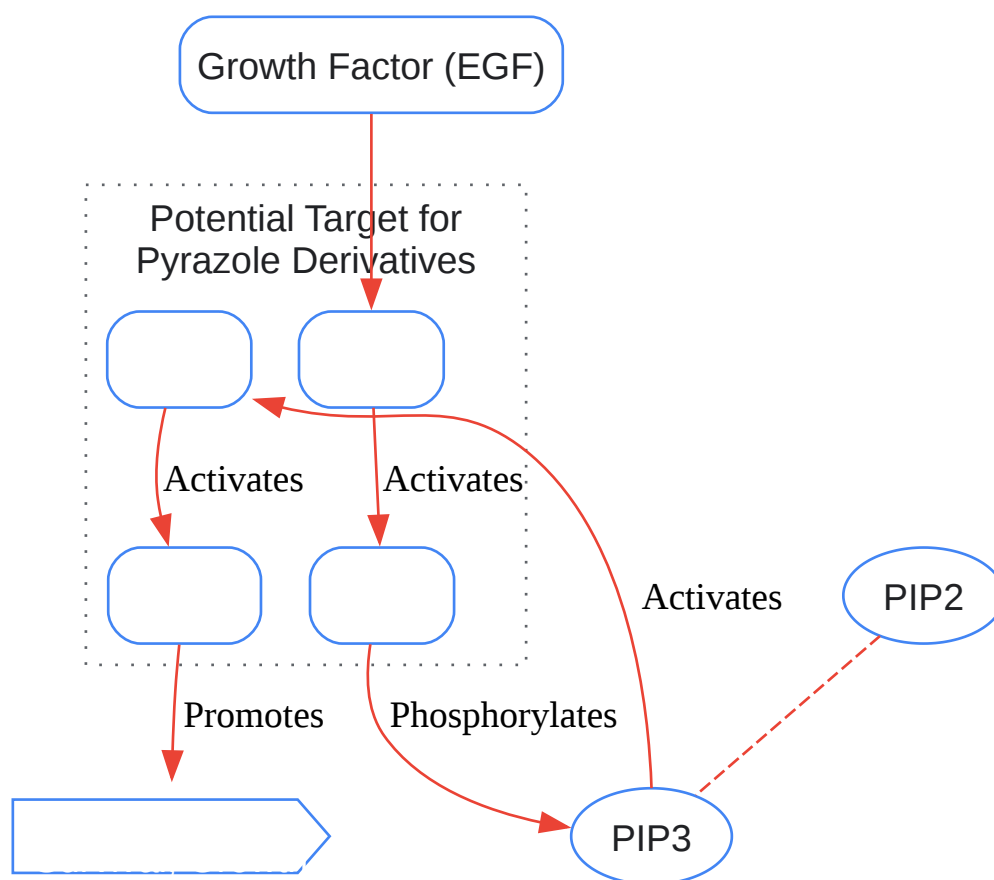
- **Pharmaceutical Development:** It is highlighted as a building block for creating novel anti-inflammatory and analgesic medications.[3] The pyrazole nucleus is a well-known scaffold in medicinal chemistry, present in numerous biologically active compounds with properties including antimicrobial, antidepressant, antiviral, and antitumor activities.[8] The ability of this compound to modulate biological pathways makes it an attractive candidate for drug discovery.[3]
- **Agricultural Chemistry:** The compound serves as a plant growth regulator, potentially enhancing crop yield and resilience.[3] It is also used as an intermediate in the synthesis of

fungicides and herbicides, contributing to crop protection.[3]

- Bioremediation: There is an interest in investigating this chemical for its potential role in bioremediation processes to aid in the breakdown of environmental pollutants.[3]

## Relevant Signaling Pathways

While specific signaling pathways directly modulated by **(3,5-Dimethyl-pyrazol-1-yl)-acetic acid** are not detailed in the search results, derivatives incorporating the pyrazole structure have been studied for their anticancer properties. For instance, novel pyrazolyl s-triazine derivatives have been synthesized and evaluated for the targeted therapy of triple-negative breast cancer. [9] These related compounds have shown inhibitory activity against the EGFR/PI3K/AKT/mTOR signaling cascade, a critical pathway in cancer cell growth and proliferation.[8][9] This suggests that the pyrazole scaffold, as present in the title compound, can be a key element in designing inhibitors for this pathway.



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Caption: The EGFR/PI3K/AKT/mTOR pathway, a target for related pyrazole compounds.

## Conclusion

**(3,5-Dimethyl-pyrazol-1-yl)-acetic acid** is a valuable chemical intermediate with a well-defined structure and properties. Its established role as a precursor in the development of pharmaceuticals and agrochemicals underscores its importance. While detailed public data on its specific biological mechanisms of action are limited, the known activities of related pyrazole-containing molecules, particularly as inhibitors of key signaling pathways like EGFR/PI3K/AKT/mTOR, provide a strong rationale for its continued investigation in drug discovery and development. The synthetic route, involving pyrazole formation and subsequent N-alkylation, is based on standard and reliable organic chemistry principles, making the compound accessible for further research.

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